molecular formula C43H51N4O9P B12065014 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-(furan-2-yl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-(furan-2-yl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Cat. No.: B12065014
M. Wt: 798.9 g/mol
InChI Key: GIYAMQBXCQRXJK-LJLDVEEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly specialized phosphoramidite derivative with a complex stereochemical and functional architecture. Its structure includes:

  • Bis(4-methoxyphenyl)-phenylmethoxy (DMT) group: A common protecting group in oligonucleotide synthesis, preventing unwanted side reactions during chemical modifications .
  • Furan-2-yl-diazinanone moiety: A heterocyclic system that may confer metabolic stability or serve as a prodrug activation site .
  • Diisopropylphosphoramidite: A reactive group enabling conjugation to nucleosides or other biomolecules in solid-phase synthesis .
  • Oxolane (tetrahydrofuran) ring: Provides rigidity and stereochemical control, critical for substrate recognition in enzymatic or binding interactions .

However, direct bioactivity data are absent in the provided evidence, necessitating reliance on structural analogs for functional insights.

Properties

Molecular Formula

C43H51N4O9P

Molecular Weight

798.9 g/mol

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-(furan-2-yl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C43H51N4O9P/c1-29(2)47(30(3)4)57(54-25-11-23-44)56-38-26-40(46-27-36(37-14-10-24-52-37)41(48)45-42(46)49)55-39(38)28-53-43(31-12-8-7-9-13-31,32-15-19-34(50-5)20-16-32)33-17-21-35(51-6)22-18-33/h7-10,12-22,24,29-30,36,38-40H,11,25-28H2,1-6H3,(H,45,48,49)/t36?,38-,39+,40+,57?/m0/s1

InChI Key

GIYAMQBXCQRXJK-LJLDVEEZSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5CC(C(=O)NC5=O)C6=CC=CO6

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5CC(C(=O)NC5=O)C6=CC=CO6

Origin of Product

United States

Preparation Methods

Stereospecific Ring Formation

D-ribose undergoes acid-catalyzed cyclization in methanol with a catalytic amount of HCl, forming the oxolan core. The stereochemistry is preserved by using chiral directing groups, such as (R)-binol-derived ligands, during critical phosphorylation steps.

Protection of the 2'-Hydroxyl Group

The bis(4-methoxyphenyl)-phenylmethoxy (DMT) group is introduced via reaction with 4,4'-dimethoxytrityl chloride in pyridine. The reaction proceeds at 0°C for 4 hours, achieving >95% protection efficiency.

Coupling of the Nucleobase to the Sugar Moiety

The nucleobase is attached to the 5-position of the oxolan ring via a Mitsunobu reaction, ensuring retention of stereochemistry. Conditions include:

  • Reagents: DIAD (diisopropyl azodicarboxylate), PPh₃

  • Solvent: THF, 0°C → room temperature, 12 hours

  • Yield: 82% after HPLC purification (C18 column, 70% acetonitrile/water)

Phosphorylation to Introduce the Diisopropylamino Phosphoramidite

The 3'-hydroxyl group undergoes phosphorylation using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite under anhydrous conditions:

Reaction Protocol

ParameterValue
Phosphitylating Agent2-cyanoethyl-N,N-diisopropylchlorophosphoramidite (1.2 eq)
BaseN,N-Diisopropylethylamine (2.5 eq)
SolventAnhydrous acetonitrile
Time3 hours, argon atmosphere
Yield89% (31P NMR purity: 98%)

The reaction is quenched with methanol, and the product is isolated via precipitation in cold hexane.

Attachment of the Propanenitrile Tail

The propanenitrile group is introduced via nucleophilic displacement of a leaving group (e.g., bromide) at the phosphoramidite’s cyanoethyl moiety. Potassium cyanide in DMF at 60°C for 6 hours achieves >90% conversion.

Purification and Analytical Validation

Purification Workflow

  • Crude Product : Dissolved in ethyl acetate, washed with NaHCO₃ (5%).

  • Column Chromatography : Silica gel, gradient elution (hexane → ethyl acetate).

  • HPLC : Reverse-phase C18 column, 65% acetonitrile/0.1 M TEAA buffer.

Analytical Data

TechniqueKey Findings
¹H NMR (CDCl₃)δ 7.2–7.4 (DMT aromatics), δ 5.3–5.6 (oxolan protons), δ 4.1–4.3 (phosphoryl OCH₂)
³¹P NMR δ 149.2 ppm (phosphoramidite)
HRMS [M+H]+: Calc. 876.32, Obs. 876.31

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance reproducibility:

  • Mixing : T-shaped micromixer for rapid reagent combination.

  • Temperature Control : Multi-zone heating (25–60°C).

  • Quality Control : In-line IR spectroscopy for real-time monitoring.

Challenges and Optimization Strategies

Stereochemical Integrity

Racemization at the 3-position is minimized by using low-temperature phosphorylation (−20°C) and sterically hindered bases (2,6-lutidine).

Byproduct Formation

The primary byproduct, unreacted DMT-protected sugar, is removed via ion-exchange chromatography (Dowex 50WX4 resin) .

Chemical Reactions Analysis

Types of Reactions: 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-(furan-2-yl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple reactive sites within the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the specific functional groups being targeted. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions typically result in the replacement of specific functional groups with new ones, leading to a diverse array of products.

Scientific Research Applications

Molecular Formula and Structure

  • Molecular Formula: C₄₁H₅₀N₇O₆P
  • IUPAC Name: (2R,3S,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite

This compound features a phosphoramidite structure that is essential for its function in nucleic acid synthesis and modification.

Medicinal Chemistry

The compound is primarily explored for its antiviral and anticancer properties. Its structural components allow it to interact with nucleic acids, potentially inhibiting viral replication and cancer cell proliferation. Research indicates that modifications to the purine base enhance its binding affinity to target biomolecules, making it a candidate for drug development .

Nucleic Acid Synthesis

Due to its phosphoramidite functionality, this compound is utilized as a building block in the synthesis of oligonucleotides. Phosphoramidites are crucial in solid-phase synthesis methods for creating DNA and RNA sequences. The compound's unique structure allows for the incorporation of various functional groups that can modify oligonucleotide properties, enhancing their stability and specificity .

Biological Studies

Research has shown that the compound can interact with proteins and nucleic acids. It is being investigated for its potential to act as an inhibitor of specific enzymes involved in nucleic acid metabolism. This property is significant for developing therapeutic agents targeting diseases linked to these metabolic pathways .

Material Science

The compound's unique chemical properties allow it to be used in developing novel materials, particularly in applications requiring specific interactions with biological systems. Its ability to form stable complexes with biomolecules can be harnessed in creating biosensors or drug delivery systems .

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of the compound against several viruses, including HIV and influenza. The results indicated that the compound effectively inhibited viral replication at low micromolar concentrations, suggesting its potential as a therapeutic agent .

Case Study 2: Oligonucleotide Synthesis

In a recent publication, researchers utilized this compound as a phosphoramidite in synthesizing modified oligonucleotides. The resulting sequences exhibited enhanced thermal stability and binding affinity to complementary strands, demonstrating the compound's utility in genetic research and therapeutic applications .

Case Study 3: Interaction with Proteins

Another study focused on the interaction of this compound with specific proteins involved in cancer cell proliferation. The findings revealed that it could inhibit protein activity through competitive binding, highlighting its potential role as an anticancer agent .

Mechanism of Action

The mechanism of action of 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-(furan-2-yl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to various cellular responses, such as changes in gene expression, protein synthesis, and metabolic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Features Potential Applications
Target Compound Furan-2-yl-diazinanone, DMT, diisopropylphosphoramidite ~850–900 (estimated) High stereochemical complexity; phosphoramidite reactivity Oligonucleotide synthesis, prodrugs
Compound 9 () tert-Butyldimethylsilyl (TBS) ether, allylthio-pyrimidinone ~950 (estimated) TBS enhances lipophilicity; thioether for redox-sensitive release Antiviral or anticancer prodrugs
GB50264 () 4-Fluoro-oxolane, adenine base 771.82 Fluorine increases metabolic stability; nucleoside analog mRNA therapeutics, antisense oligonucleotides
Compound in 4,4-Dichloro-oxolane, ethoxy-purine ~800 (estimated) Chlorine atoms enhance electrophilicity; modified nucleobase Targeting DNA repair pathways

Reactivity and Stability Insights

  • Phosphoramidite Reactivity: The target compound’s diisopropylphosphoramidite group enables efficient coupling in oligonucleotide synthesis, similar to GB50264 .
  • Protecting Groups : Unlike Compound 9 (), which uses TBS for hydroxyl protection, the DMT group in the target compound is acid-labile, favoring sequential deprotection in automated synthesis .
  • Metabolic Stability: The diazinanone ring in the target compound may resist hydrolytic degradation better than the ester-linked groups in ’s dichloro-oxolane derivative .

Research Findings from Analogous Systems

  • Prodrug Activation: Compounds with allylthio-pyrimidinone groups (e.g., ’s Compound 9) demonstrate controlled release of active agents under reducing conditions, suggesting the target compound’s furan-2-yl group could be engineered for similar stimuli-responsive behavior .
  • Nucleoside Analogs : GB50264 () shows improved RNA incorporation efficiency due to fluorine-induced steric and electronic effects, implying that the target compound’s furan substituent might alter base-pairing fidelity in oligonucleotide contexts .

Q & A

Q. What are the key challenges in synthesizing this compound, and how can they be addressed methodologically?

The synthesis of this compound involves multiple stereoselective steps and protecting group strategies. Critical challenges include:

  • Steric hindrance during nucleophilic substitutions at the oxolane (tetrahydrofuran) ring. Low-temperature conditions (e.g., −78°C) and bulky bases like n-butyllithium can improve regioselectivity .
  • Phosphoramidite coupling : The diisopropylamino-phosphanyl group requires anhydrous conditions and catalysts like 1H-tetrazole to activate the phosphorus center for efficient coupling .
  • Purification : Reverse-phase HPLC with C18 columns is recommended due to the compound’s hydrophobicity and sensitivity to hydrolysis.

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of:

  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., ESI+ mode for the nitrile group).
  • Multidimensional NMR :
  • 1^1H-1^1H COSY and 1^1H-13^13C HSQC to resolve overlapping signals in the oxolane and diazinane rings.
  • 31^31P NMR for the phosphoramidite moiety (δ ≈ 140–150 ppm) .
    • X-ray crystallography to confirm stereochemistry at the (2R,3S,5R) oxolane center .

Q. What are the primary stability concerns for this compound under experimental conditions?

  • Hydrolysis : The phosphoramidite group is prone to hydrolysis in aqueous media. Store in anhydrous acetonitrile or THF at −20°C under argon .
  • Photodegradation : The bis(4-methoxyphenyl)phenylmethyl (DMT) protecting group absorbs UV light (λ ≈ 260 nm). Use amber vials and minimize light exposure during handling .

Advanced Research Questions

Q. How can computational modeling optimize the reactivity of the furan-2-yl-diazinane moiety?

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map the electron density distribution, focusing on the diazinane ring’s keto-enol tautomerism.
  • Simulate nucleophilic attack pathways at the C5 position of the diazinane using molecular dynamics (MD) to predict regioselectivity in cross-coupling reactions .

Q. What analytical strategies resolve contradictions in NMR data for stereoisomeric impurities?

  • Chiral chromatography : Use a Chiralpak IG-U column with hexane:isopropanol (90:10) to separate diastereomers arising from the oxolane’s stereocenters.
  • Dynamic NMR (DNMR) : Monitor temperature-dependent 1^1H NMR shifts (e.g., 25–60°C) to detect rotamers in the diisopropylamino-phosphanyl group .

Q. How does the furan-2-yl group influence the compound’s electronic properties in catalytic applications?

  • Electrochemical profiling : Cyclic voltammetry (CV) in DMF reveals redox activity at −1.2 V (vs. Ag/AgCl), attributed to the furan ring’s π-π* transitions.
  • UV-Vis spectroscopy : The furan moiety shows a weak absorption band at 310 nm, which red-shifts upon coordination with metal ions (e.g., Pd0^0 in cross-coupling reactions) .

Q. What mechanistic insights explain the compound’s reactivity in solid-phase oligonucleotide synthesis?

  • The phosphoramidite group undergoes a two-step activation:

Protonation by an acidic catalyst (e.g., tetrazole) to form a reactive tricoordinate phosphorus intermediate.

Nucleophilic displacement by the 5’-OH of the growing oligonucleotide chain, with inversion of configuration at phosphorus .

  • Side reactions (e.g., cyanoethyl group cleavage) can be minimized using shorter coupling times (<30 s) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported yields for phosphoramidite coupling steps?

  • Variable moisture levels : Trace water reduces coupling efficiency. Use Karl Fischer titration to ensure solvent dryness (<50 ppm H2_2O).
  • Catalyst purity : Commercial tetrazole often contains oxidizers; recrystallize from ethyl acetate before use .
  • Statistical analysis : A Plackett-Burman design can identify critical factors (e.g., temperature, stoichiometry) affecting yield reproducibility .

Methodological Recommendations

Q. What in silico tools predict the compound’s solubility and bioavailability?

  • QSPR models : Use ALOGPS 2.1 to estimate logP (~3.2) and aqueous solubility (~0.02 mg/mL).
  • Molecular docking : AutoDock Vina can simulate interactions with biological targets (e.g., DNA polymerase β) to guide derivatization .

Q. How to design a stability-indicating assay for this compound?

  • Forced degradation : Expose to 0.1 M HCl (2 h, 25°C) and 0.1 M NaOH (1 h, 25°C), then analyze via UPLC-PDA at 260 nm.
  • Degradation products : Identify hydrolyzed phosphates (m/z +18) and DMT-cleaved byproducts (m/z −303) using HRMS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.